Product packaging for Gamitrinib(Cat. No.:CAS No. 1131626-46-4)

Gamitrinib

Cat. No.: B1496597
CAS No.: 1131626-46-4
M. Wt: 891.1 g/mol
InChI Key: OAUJLFPWRFHSNE-FEHIUCOBSA-O
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Description

Significance of Mitochondrial Homeostasis in Tumor Pathophysiology

Mitochondria are indispensable for the viability and proliferation of cancer cells, extending far beyond their role in ATP synthesis. The maintenance of mitochondrial homeostasis—a dynamic balance of biogenesis, function, and quality control—is crucial for tumor pathophysiology. mdpi.com Cancer cells rewire their metabolism, a hallmark of cancer, which often involves a complex interplay between glycolysis and mitochondrial oxidative phosphorylation (OXPHOS). nih.govmdpi.com While some tumors favor aerobic glycolysis (the Warburg effect), many retain or even enhance their reliance on OXPHOS for energy and the production of biosynthetic precursors. mdpi.comnih.gov

Beyond bioenergetics, mitochondria are central to regulating redox balance, calcium signaling, and programmed cell death. mdpi.comspandidos-publications.comspandidos-publications.com They are a major source of reactive oxygen species (ROS), which at low levels can act as signaling molecules to promote proliferation and metastasis, but at high levels can induce cell death. mdpi.com Tumor cells often exhibit elevated baseline ROS levels and therefore develop robust antioxidant systems, many of which are mitochondrial, to maintain redox homeostasis and prevent catastrophic oxidative damage. mdpi.com

A key player in maintaining this pro-tumorigenic mitochondrial environment is the chaperone protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1), the primary mitochondrial member of the Heat Shock Protein 90 (Hsp90) family. nih.govmdpi.com TRAP1 is frequently overexpressed in a variety of cancers, including glioblastoma, prostate, and breast cancer, where it plays a critical role in reprogramming mitochondrial metabolism, protecting against oxidative stress, and inhibiting apoptosis. nih.govmdpi.comfrontiersin.org By interacting with and modulating the activity of components of the electron transport chain and the mitochondrial permeability transition pore, TRAP1 helps cancer cells resist metabolic stress and evade cell death pathways. nih.govfrontiersin.orgnih.gov This makes TRAP1 and the mitochondrial chaperone network it governs significant targets for oncological intervention. nih.gov

Challenges in Targeting Mitochondrial Chaperones

Targeting molecular chaperones, particularly the Hsp90 family, has long been an attractive strategy in oncology because of their role in stabilizing a wide array of oncoproteins. nih.govnih.gov However, the clinical development of Hsp90 inhibitors has been met with significant challenges. nih.govaacrjournals.org First- and second-generation Hsp90 inhibitors, such as the geldanamycin (B1684428) derivative 17-AAG, were designed to inhibit the ATPase activity of Hsp90 throughout the cell. hematologyandoncology.net While effective at degrading cytosolic client proteins, these "untargeted" inhibitors have shown limited clinical success as single agents, often due to dose-limiting toxicities and the induction of a heat shock response that can counteract their therapeutic effect. tandfonline.comnih.gov

A crucial limitation of these early inhibitors is their inability to accumulate within the mitochondrial matrix. tandfonline.com This pharmacological barrier means that the pool of Hsp90 chaperones localized within tumor mitochondria, most notably TRAP1, escapes inhibition. tandfonline.com Since TRAP1 is a key driver of mitochondrial reprogramming and cell survival in many cancers, the failure to target it effectively represents a major gap in the therapeutic potential of global Hsp90 inhibition. nih.govfrontiersin.org Developing inhibitors that can specifically target the mitochondrial chaperome without affecting chaperones in other cellular compartments is therefore a critical challenge. journals.co.za

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H65N3O8P+ B1496597 Gamitrinib CAS No. 1131626-46-4

Properties

CAS No.

1131626-46-4

Molecular Formula

C52H65N3O8P+

Molecular Weight

891.1 g/mol

IUPAC Name

6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium

InChI

InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1/b28-20-,36-21+,38-33+/t35-,37+,45+,46+,48-,50+/m1/s1

InChI Key

OAUJLFPWRFHSNE-FEHIUCOBSA-O

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC

Origin of Product

United States

Origin and Design of Gamitrinib Tpp

Conceptual Framework: Combinatorial Drug Design

The design of Gamitrinib TPP is rooted in a combinatorial approach. nih.gov This strategy involves chemically linking distinct molecular modules, each with a specific function, to create a final compound with a novel, synergistic mechanism of action. nih.gov In the case of this compound, the structure combines a benzoquinone ansamycin (B12435341) backbone, which acts as the Hsp90 inhibitor, with a mitochondrial targeting moiety. jci.org This design allows for the specific delivery of the inhibitory component to a particular subcellular compartment—the mitochondria—where its target protein is active in cancer cells. nih.govnih.gov This targeted approach is intended to create "mitochondriotoxic" agents that induce rapid tumor cell death, a different mechanism from the cell cycle arrest typically caused by Hsp90 inhibitors that are not targeted to mitochondria. nih.gov

The family of compounds, known as Gamitrinibs, includes variants with different mitochondrial targeting groups, demonstrating the modularity of this design concept. aacrjournals.orgjci.orgnih.gov

Integration of the Triphenylphosphonium (TPP) Moiety for Mitochondrial Import

The efficacy of this compound TPP hinges on its ability to accumulate within mitochondria. This is achieved through the integration of a triphenylphosphonium (TPP) cation, a well-established mitochondriotropic (mitochondria-targeting) moiety. tandfonline.comaacrjournals.orgfrontiersin.org

The accumulation of TPP-conjugated molecules within mitochondria is a direct consequence of the organelle's unique bioenergetic properties. researchgate.net The process is driven by the large mitochondrial membrane potential (ΔΨm), which is strongly negative on the inside (matrix) relative to the cytosol. dovepress.comnih.gov

Key characteristics of this mechanism include:

Lipophilic Cation Structure : TPP is a lipophilic (fat-soluble) cation. dovepress.complos.org Its three phenyl groups contribute to its lipophilicity, allowing it to pass through the lipid bilayers of the mitochondrial membranes, while the delocalized positive charge on the phosphorus atom is key to its accumulation. dovepress.com

Electrophoretic Driving Force : The plasma membrane potential (around -30 to -40 mV) initially facilitates the accumulation of the positively charged TPP-containing compound in the cell cytosol. nih.gov Subsequently, the much larger mitochondrial membrane potential (around -120 to -180 mV) drives the electrophoretic movement of the TPP cation across the inner mitochondrial membrane and into the matrix. nih.gov

Concentration Gradient : This process allows TPP-conjugated molecules to accumulate in the mitochondrial matrix at concentrations 100- to 1000-fold higher than in the cytosol, enabling the inhibitor to reach effective concentrations at its site of action. researchgate.netnih.gov

This targeted accumulation is highly selective for mitochondria and is a key feature that distinguishes this compound TPP from its untargeted precursor, 17-AAG. tandfonline.comjci.org

While TPP is a highly effective mitochondrial targeting strategy, it is one of several methods used to deliver molecules to the organelle. The "this compound" family itself employs different mitochondriotropic groups, and other distinct biological mechanisms are also utilized in the field. aacrjournals.orgdovepress.com

Targeting StrategyMechanism of ActionKey FeaturesExample Molecules/SystemsReference
Triphenylphosphonium (TPP) A lipophilic cation that accumulates in the mitochondrial matrix, driven by the negative-inside membrane potential (ΔΨm).High accumulation factor (100-1000x); straightforward chemical synthesis for conjugation.This compound-TPP, Mito-Q, Mito-Vit-E researchgate.netnih.govmdpi.com
Guanidinium A cationic moiety that also utilizes the mitochondrial membrane potential for accumulation.Can be used in tandem repeats to potentially modulate uptake efficiency.This compound-G1, this compound-G4 aacrjournals.orgjci.orgnih.gov
Dequalinium (DQA) A lipophilic cation with two quaternary ammonium (B1175870) centers that targets mitochondria.Possesses intrinsic cytotoxicity, which can be leveraged for anticancer drug delivery but also limits its use as a simple carrier.DQA-Dox dovepress.com
Mitochondrial Targeting Sequences (MTS) N-terminal peptide presequences (amphipathic α-helices) that are recognized by the TOM/TIM protein import machinery on the mitochondrial membranes.Highly specific biological mechanism; the sequence is typically cleaved after import.Endogenous mitochondrial proteins, engineered protein therapeutics frontiersin.orgnih.gov

Synthetic Methodologies and Structural Optimization

Chemical Synthesis of Gamitrinib TPP

This compound TPP is a semi-synthetic compound designed as a mitochondria-targeted inhibitor of Heat Shock Protein 90 (Hsp90). jci.orgnih.gov Its structure is combinatorial, featuring three key components: an Hsp90 inhibitor, a mitochondrial-targeting moiety, and a linker that connects them. jci.orgnih.gov The synthesis links the geldanamycin-derived Hsp90 inhibitor, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), to a triphenylphosphonium (TPP) cation, which acts as the mitochondrial targeting carrier. nih.govresearchgate.netfrontiersin.org

The chemical synthesis of this compound TPP involves the conjugation of 17-AAG with the TPP moiety. researchgate.net The process utilizes the C17 position of the 17-AAG backbone, which is derived from the parent compound geldanamycin (B1684428). jci.orgnih.gov This specific position is modified to attach the linker, which is then coupled to the TPP group. jci.orggoogle.com The complete chemical synthesis has been previously described in scientific literature. nih.govaacrjournals.org Clinical-grade this compound has the chemical formula C₅₂H₆₅F₆N₃O₈P₂ and a molecular weight of 1036.03 g/mol . nih.gov

A hexylamine (B90201) linker is employed to covalently connect the 17-AAG component to the triphenylphosphonium carrier. nih.govresearchgate.net This linker plays a crucial structural role, spacing the bulky Hsp90 inhibitor from the mitochondriotropic TPP moiety. nih.gov Molecular dynamics simulations predict that while the 17-AAG portion of this compound binds within the Hsp90 ATPase pocket, the linker and the TPP moiety are positioned to point away from this binding interface, towards the solvent. nih.gov The choice of linker can be critical, as the covalent attachment of targeting vectors can sometimes negatively impact the biological activity of the therapeutic cargo. researchgate.net While the hexylamine linker is integral to the this compound TPP structure, broader research into linker chemistry suggests that linker stability and structure can significantly influence the release and activity of conjugated molecules. researchgate.net

Key Synthetic Steps and Intermediates

Structure-Activity Relationship (SAR) Studies of this compound Variants

This compound is a family of compounds that includes several variants, each distinguished by its mitochondrial targeting group. aacrjournals.orgnih.gov Besides this compound-TPP (G-TPP), other variants include those linked to one to four tandem repeats of cyclic guanidinium, designated as this compound-G1, -G2, -G3, and -G4. jci.orgnih.govnih.gov

Research comparing these variants has revealed significant differences in the kinetics of their cytotoxic effects. jci.org For instance, in studies on H460 lung adenocarcinoma cells, a 3-hour exposure was sufficient for this compound-G3 and -G4 to cause a complete loss of cell viability. jci.org In the same timeframe, this compound-G2 and G-TPP showed intermediate activity, while this compound-G1 had no effect. jci.org However, after a 24-hour exposure, all this compound variants, including G-TPP, had comparably killed the entire tumor cell population. jci.orgnih.gov This suggests that while all the tested moieties effectively target mitochondria, their structural differences influence the rate of cellular accumulation and the speed at which they induce cell death. jci.orggoogle.com Despite these kinetic differences, when added to isolated tumor mitochondria, all this compound variants caused an immediate loss of inner mitochondrial membrane potential with comparable efficiency. nih.gov

This compound VariantMitochondriotropic MoietyObserved Activity in H460 Cells (3-hour exposure)Observed Activity in PC3 Cells (6-hour exposure)
This compound-TPP (G-TPP)TriphenylphosphoniumIntermediate ActivityIntermediate Activity
This compound-G1MonoguanidiniumNo EffectNo Effect
This compound-G2DiguanidiniumIntermediate ActivityComparable to G-G3/G-G4
This compound-G3TriguanidiniumHigh Activity (Complete Viability Loss)Comparable to G-G2/G-G4
This compound-G4TetraguanidiniumHigh Activity (Complete Viability Loss)Comparable to G-G2/G-G3

Data sourced from studies on H460 and PC3 cancer cell lines. jci.orggoogle.com

The linker component of mitochondria-targeted drugs can have a significant impact on their stability and biological activity. researchgate.net For this compound TPP, the hexylamine linker serves the primary purpose of connecting the functional ends of the molecule. researchgate.net While specific SAR studies focusing on varying the linker structure in this compound are not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest that linker length, flexibility, and chemical nature can modulate a drug's properties. researchgate.net For example, the use of self-immolative or cleavable linkers is a strategy employed in other drug delivery systems to release the active cargo tracelessly within the target organelle, which can be crucial if the conjugated form of the drug has reduced activity. researchgate.net The stable, non-cleavable hexylamine linker in this compound ensures that the entire conjugate accumulates in the mitochondria, which is the intended mechanism of action for this particular inhibitor. nih.govresearchgate.net

Molecular Mechanism of Action

Specificity for Mitochondrial Heat Shock Protein 90 (mtHsp90) Network Inhibition

Gamitrinib TPP's primary mechanism of action revolves around its specific inhibition of the mitochondrial Hsp90 chaperone network, which includes Hsp90 itself and its homolog, TNF Receptor-Associated Protein 1 (TRAP1). dtic.milnih.gov This network plays a crucial role in maintaining mitochondrial protein quality control, a process that is particularly vital for the survival and proliferation of tumor cells. dtic.milfrontiersin.org

ATP-Dependent Inhibition of mtHsp90 and TRAP1 (TNF Receptor-Associated Protein 1)

This compound TPP functions as an ATPase antagonist, directly binding to the ATP pocket in the N-domain of both mtHsp90 and TRAP1. dtic.miljci.orgbmbreports.org This binding event prevents the hydrolysis of ATP, a critical step in the chaperone's functional cycle. The ATPase activity of Hsp90 and TRAP1 is essential for their ability to bind, fold, and stabilize a wide array of client proteins within the mitochondria. bmbreports.org By inhibiting this activity, this compound TPP effectively disables the chaperoning function of the mtHsp90 network, leading to a "catastrophic loss of protein folding quality control" within the mitochondria. dtic.mil Research has shown that both mtHsp90 and TRAP1 are inhibited by this compound TPP at comparable concentrations. bmbreports.org

Induction of Mitochondrial Proteotoxic Stress

The inhibition of the mtHsp90 network by this compound TPP directly leads to the induction of mitochondrial proteotoxic stress, a state characterized by the accumulation of misfolded and aggregated proteins within the organelle. dtic.milnih.gov This occurs because the chaperone machinery responsible for maintaining protein homeostasis is disabled.

Consequence of Impaired Mitochondrial Protein Folding Quality Control

Mitochondria rely on a robust quality control system, including chaperones like Hsp90 and TRAP1, to manage the high protein density and the oxidative environment within the organelle. dtic.mil When this compound TPP inhibits these chaperones, the delicate balance of protein folding is disrupted. dtic.mil This impairment of the mitochondrial unfolded protein response (mitoUPR) is a primary consequence of this compound TPP's action. nih.gov Studies have demonstrated that even at low concentrations, this compound TPP can trigger the mitoUPR. nih.gov This response is a protective mechanism that, when overwhelmed, can lead to cellular dysfunction and death. nih.gov

Modulation of Mitochondrial Bioenergetics and Metabolism

Beyond inducing proteotoxic stress, this compound TPP significantly impacts mitochondrial bioenergetics and metabolism. dtic.mildtic.mil This is a critical aspect of its anticancer activity, as tumor cells often exhibit a heightened reliance on mitochondrial metabolism. dtic.mil

The inhibition of mtHsp90 and TRAP1 by this compound TPP leads to a collapse of tumor bioenergetics. dtic.mil This includes the potent suppression of oxidative phosphorylation (OXPHOS), the primary mechanism for ATP production in the mitochondria. oncotarget.comdtic.mil Studies have shown that this compound TPP treatment leads to a dose-dependent inhibition of oxygen consumption rates (OCR) and a subsequent reduction in ATP production. oncotarget.com Interestingly, this is not always accompanied by an increase in lactate (B86563) generation, a marker for glycolysis, suggesting a profound disruption of the cell's energy production machinery. oncotarget.com

Furthermore, this compound TPP has been shown to modulate glutamine metabolism. In certain cancer cells that are dependent on glutamine, inhibition of TRAP1 by this compound TPP was found to increase the activity of glutamine synthetase (GS). researchgate.netiiarjournals.org This alteration in glutamine metabolism, coupled with the observed increase in phosphorylated AMP-activated protein kinase (AMPK), an indicator of energy deprivation, highlights the multifaceted impact of this compound TPP on cellular metabolism. researchgate.netiiarjournals.org The disruption of these fundamental bioenergetic and metabolic pathways ultimately contributes to the potent anticancer effects of this compound TPP. dtic.mildtic.mil

Suppression of Oxidative Phosphorylation (OXPHOS)

This compound TPP actively suppresses oxidative phosphorylation (OXPHOS), the primary mechanism for ATP production in most cells. By inhibiting TRAP1, a key regulator of mitochondrial bioenergetics, this compound TPP disrupts the normal function of the electron transport chain. frontiersin.orgoncotarget.comdtic.mil Research has shown that treatment with this compound TPP leads to a significant decrease in the oxygen consumption rate (OCR) in various cancer cell lines. oncotarget.com This inhibition of respiratory processes results in a dose-dependent reduction in mitochondrial ATP production. oncotarget.com

Furthermore, studies have revealed that this compound TPP's interference with OXPHOS leads to the accumulation of specific citric acid cycle metabolites, including succinate (B1194679), fumarate, and malate, indicating extensive defects in this crucial metabolic pathway. dtic.mil This metabolic reprogramming is a direct consequence of TRAP1 inhibition, which has been shown to interact with and regulate components of the respiratory chain, such as succinate dehydrogenase (SDH) at complex II. frontiersin.org

Cell LineEffect of this compound TPP on OXPHOSReference
THP-1 (AML)Inhibition of Oxygen Consumption Rate (OCR) oncotarget.com
K562 (CML)Largely resistant to OCR inhibition by H71-TPP, but sensitive to this compound oncotarget.com
Prostate Cancer CellsAberrant accumulation of succinate, fumarate, and malate dtic.mil
Glioma CellsSuppression of OXPHOS nih.gov

Inhibition of Mitochondrial Biogenesis

This compound TPP has been demonstrated to inhibit mitochondrial biogenesis, the process of generating new mitochondria. This effect is a key component of its anti-tumor activity. nih.govgoogle.com By targeting the mitochondrial Hsp90 chaperone system, this compound TPP disrupts the proper folding and function of proteins essential for mitochondrial replication and maintenance. google.com

Cell LineEffect of this compound TPP on Mitochondrial BiogenesisKey Protein AffectedReference
M059K (Glioma)Inhibition of mitochondrial biogenesisTUFM (decreased) nih.gov
LN229 (Glioma)Inhibition of mitochondrial biogenesisTUFM (decreased) nih.gov
A172 (Glioma)Inhibition of mitochondrial biogenesisTUFM (decreased) nih.gov
WM9 (Melanoma)Suppression of mitochondrial biogenesis-related proteinsNot specified google.com

Activation of AMP-Activated Protein Kinase (AMPK) Signaling

The disruption of mitochondrial function and subsequent energy depletion caused by this compound TPP triggers the activation of the AMP-activated protein kinase (AMPK) signaling pathway. dtic.miliiarjournals.org AMPK acts as a cellular energy sensor; a rise in the AMP/ATP ratio, indicative of energy stress, leads to its phosphorylation and activation. dtic.mil

Treatment with this compound TPP has been shown to increase the AMP/ATP ratio in cancer cells, leading to the phosphorylation of AMPK at threonine 172 (pAMPKαThr172), a key marker of its activation. dtic.milnih.gov This activation has been observed in various cancer models, including prostate cancer and glioma. dtic.milnih.gov The activation of AMPK is a direct consequence of the metabolic starvation induced by this compound TPP's inhibition of mitochondrial bioenergetics. dtic.mil While AMPK activation is typically a pro-survival response to restore energy balance, in the context of this compound TPP treatment, it signifies a state of severe metabolic crisis within the cancer cell. jci.org

Cell Line/ModelEffect of this compound TPP on AMPK SignalingReference
Prostate Cancer CellsIncreased AMP/ATP ratio, phosphorylation of AMPK dtic.mil
M059K, LN229, A172 (Glioma)Increased pAMPKαThr172 nih.gov
Glutamine-dependent NSCLC cellsIncreased p-AMPK iiarjournals.org

Impact on Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling

The activation of AMPK by this compound TPP has a direct inhibitory effect on the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. dtic.mil mTORC1 is a central regulator of cell growth, proliferation, and metabolism, and its activity is tightly linked to cellular energy status. AMPK can directly phosphorylate and inhibit components of the mTORC1 pathway, effectively shutting down these anabolic processes in times of energy stress.

Research has demonstrated that treatment with this compound TPP leads to the inhibition of mTORC1 signaling in cancer cells. dtic.mil This is a downstream consequence of the AMPK activation triggered by the compound's disruption of mitochondrial function. By suppressing mTORC1, this compound TPP further exacerbates the metabolic crisis in cancer cells, preventing them from engaging in the growth and proliferation programs they depend on.

Disruption of Cellular Redox Homeostasis and Reactive Oxygen Species (ROS) Generation

This compound TPP disrupts the delicate balance of cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS). researchgate.netnih.gov Mitochondria are a primary site of ROS production, and the inhibition of TRAP1 by this compound TPP exacerbates this process. bmbreports.orgscispace.com TRAP1 normally functions to protect mitochondria from oxidative stress. bmbreports.org Its inhibition, therefore, leaves cancer cells vulnerable to oxidative damage.

Studies in colon cancer have shown that this compound TPP treatment disrupts redox homeostasis and induces cell death. researchgate.netnih.gov However, the response can be variable, with some cancer cells attempting to counteract the increased ROS by upregulating antioxidant genes through the NRF2 pathway. researchgate.netnih.gov In such resistant cells, combining this compound TPP with an NRF2 inhibitor leads to excessive ROS production and enhanced cell death. researchgate.netnih.gov This highlights the critical role of ROS generation in the mechanism of action of this compound TPP. The increased oxidative stress contributes to mitochondrial dysfunction and the induction of apoptosis. frontiersin.org

Cell LineEffect of this compound TPP on Redox Homeostasis and ROSReference
Colon Cancer CellsDisruption of redox homeostasis, induction of ROS accumulation researchgate.netnih.gov
G-TPP-resistant Colon Cancer Cells (DLD1, RKO)Activation of NRF2 antioxidant response, leading to ROS detoxification researchgate.netnih.gov
G-TPP-sensitive Colon Cancer Cells (SW48)Upregulation of GRP78, CHOP, and PARP cleavage researchgate.net

Regulation of Glutamine Metabolism via Glutamine Synthetase (GS) Activity

This compound TPP has been shown to modulate glutamine metabolism, particularly in cancer cells that are dependent on this amino acid for survival. iiarjournals.orgresearchgate.net This effect is mediated through the regulation of glutamine synthetase (GS), the enzyme responsible for synthesizing glutamine from glutamate. researchgate.net

Cell Line TypeEffect of this compound TPP on Glutamine Synthetase (GS) ActivityReference
Glutamine-dependent NSCLC (H358, H2122)Strong increase in GS activity in a dose-dependent manner iiarjournals.orgresearchgate.net
Glutamine-independent NSCLC (H2073, H1395)No significant change in GS activity researchgate.net

Cellular Responses Induced by Gamitrinib Tpp

Activation of Mitochondrial Unfolded Protein Response (mitoUPR)

Gamitrinib TPP's inhibition of mitochondrial Hsp90 disrupts the proper folding of proteins within the organelle, leading to an accumulation of misfolded or unfolded proteins. nih.govjci.org This condition of mitochondrial proteotoxic stress activates a key survival pathway known as the mitochondrial unfolded protein response (mitoUPR). nih.govjci.org The primary function of mitoUPR is to restore mitochondrial protein homeostasis by upregulating the expression of chaperones and proteases that can refold or degrade the damaged proteins. nih.gov

Studies have shown that treatment with this compound TPP leads to a significant accumulation of insoluble proteins within the mitochondria of cancer cells, a clear indicator of defective protein folding. jci.org This directly triggers the mitoUPR, which is characterized by the transcriptional upregulation of several key stress-response genes. nih.govresearchgate.net Research in HeLa cells has demonstrated that this compound TPP treatment significantly induces the expression of several markers associated with the mammalian integrated stress response and mitoUPR. nih.govresearchgate.net

Key transcriptional changes observed following this compound TPP treatment include the increased expression of the chaperone HSP60 and the transcription factors ATF3, ATF4, and CHOP (C/EBP Homology Protein). nih.govjci.orgresearchgate.net CHOP, in particular, is a well-established marker of severe cellular stress that can pivot the cellular response from survival to apoptosis. While low, non-cytotoxic concentrations of this compound TPP initiate this adaptive response, higher concentrations or prolonged exposure overwhelm the cell's capacity to manage the mitochondrial stress, pushing it toward cell death pathways. nih.govjci.org

Table 1: Induction of mitoUPR-Associated Genes by this compound TPP in HeLa Cells This table presents the mean fold change in gene expression from five independent experiments following treatment with this compound TPP. Data is sourced from quantitative RT-PCR analysis.

GeneFunctionMean Fold InductionStatistical Significance (p-value)Reference
HSP60 (HSPD1) Mitochondrial Chaperone~1.7< 0.05 nih.govresearchgate.net
ATF3 Stress Response Transcription FactorSignificant Induction< 0.005 nih.govresearchgate.net
ATF4 Stress Response Transcription Factor~2.1< 0.0005 nih.govresearchgate.net
CHOP (DDIT3) Pro-apoptotic Transcription Factor~11.3< 0.0005 nih.govresearchgate.net
ATF5 mitoUPR-associated Transcription FactorTrend toward late inductionNot Statistically Significant nih.govresearchgate.net

Initiation of PINK1/Parkin-Dependent Mitophagy

When mitochondrial damage is too severe to be resolved by the mitoUPR, cells activate a specialized form of autophagy to clear the dysfunctional organelles, a process known as mitophagy. nih.gov this compound TPP has been shown to be a potent inducer of mitophagy through the well-characterized PINK1/Parkin pathway. nih.govnih.govresearchgate.net This mitochondrial quality control mechanism is crucial for preventing the accumulation of damaged mitochondria that can leak reactive oxygen species (ROS) and pro-apoptotic factors. nih.gov

Under normal conditions, the kinase PINK1 (PTEN-induced putative kinase 1) is continuously imported into the inner mitochondrial membrane and degraded. However, upon mitochondrial stress, such as that induced by this compound TPP, this process is inhibited. nih.govcancer.gov This leads to the stabilization and accumulation of PINK1 on the outer mitochondrial membrane. nih.govresearchgate.net

Once accumulated, PINK1 becomes active and phosphorylates ubiquitin molecules on the mitochondrial surface at a specific residue, Serine 65 (pS65-Ub). nih.govresearchgate.net This phosphorylation event acts as a signal to recruit the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria. nih.govresearchgate.netresearchgate.net Studies in HeLa cells treated with this compound TPP confirm a time-dependent accumulation of PINK1, a corresponding increase in pS65-Ub signal, and the translocation of Parkin to the mitochondria. nih.govglpbio.com This activation of the PINK1/Parkin pathway is a direct consequence of the mitochondrial protein folding stress caused by Hsp90 inhibition and is largely independent of mitochondrial membrane depolarization, a common trigger for mitophagy. nih.govnih.gov

The recruitment and activation of Parkin at the mitochondrial surface amplifies the ubiquitin signal, leading to the formation of phosphorylated poly-ubiquitin chains. nih.govresearchgate.net These chains serve as a docking platform for autophagy receptors, such as NDP52, which link the ubiquitinated mitochondria to the nascent autophagosome. researchgate.net The autophagosome then engulfs the entire damaged organelle and fuses with a lysosome, where the mitochondrial components are degraded and recycled. nih.govresearchgate.net The induction of this complete mitophagy pathway has been observed not only in cancer cell lines but also in primary human fibroblasts and induced neurons following treatment with this compound TPP, highlighting it as a fundamental cellular response to this specific form of mitochondrial stress. nih.govnih.gov

Accumulation of PINK1 and Parkin Activation

Induction of Programmed Cell Death Pathways

At higher concentrations or upon prolonged exposure, the cellular stress induced by this compound TPP surpasses the protective capacity of the mitoUPR and mitophagy, triggering programmed cell death, specifically apoptosis. jci.orgnih.gov This "mitochondriotoxic" activity is a key component of its anticancer effect. jci.orgjci.org

The apoptotic pathway initiated by this compound TPP is a classic example of the intrinsic, or mitochondrial, pathway of apoptosis. The process begins with acute mitochondrial dysfunction, characterized by a rapid loss of the mitochondrial inner membrane potential. jci.orgaacrjournals.orgmedchemexpress.com This event, known as mitochondrial permeability transition, leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.govaacrjournals.org

The most critical of these factors is cytochrome c. jci.orgaacrjournals.org Once in the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of the initiator caspase, caspase-9. jci.orgmedchemexpress.com Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of cell death. jci.orgmedchemexpress.com This entire cascade, from cytochrome c release to caspase activation, has been documented in various cancer cell lines, including glioblastoma and prostate cancer, following treatment with this compound TPP. jci.orgaacrjournals.orgmedchemexpress.com

Table 2: Hallmarks of Apoptosis Induced by this compound TPP in Cancer Cells This table summarizes key events in the apoptotic cascade observed in various tumor cell lines upon treatment with this compound TPP.

Apoptotic EventObservationCell LinesReference
Loss of Mitochondrial Membrane Potential Rapid and complete depolarization of the inner mitochondrial membrane.PC3, U87 jci.orgaacrjournals.org
Cytochrome c Release Release from mitochondria into the cytosol.PC3, U87 jci.orgaacrjournals.org
Caspase Activation Activation of initiator caspase-9 and effector caspases-3 and -7.PC3, U87, LN229, U251 jci.orgmedchemexpress.com
Annexin (B1180172) V Staining Increased cellular reactivity for annexin V, indicating phosphatidylserine (B164497) exposure.U251, Glioblastoma cells jci.orgmedchemexpress.com

A critical feature of this compound TPP's therapeutic potential is its selectivity for killing tumor cells while largely sparing normal, non-transformed cells. jci.orgaacrjournals.org This selectivity is rooted in the differential expression and reliance on its molecular target, mitochondrial Hsp90 (TRAP1). nih.govjci.org

Many cancer cells exhibit elevated levels of TRAP1, which is integral to maintaining their mitochondrial integrity, buffering against oxidative stress, and supporting their high metabolic and proliferative rates. nih.govresearchgate.net In contrast, normal cells typically have much lower levels of mitochondrial Hsp90s. nih.govjci.org Consequently, the inhibition of this chaperone by this compound TPP has a much more profound and detrimental impact on cancer cells.

Studies have demonstrated this selectivity in direct comparisons. For instance, while this compound TPP effectively induces cytochrome c release and apoptosis in prostate cancer cells (PC3), it does not significantly affect mitochondria isolated from normal prostatic epithelial cells (BPH-1). nih.govaacrjournals.org Similarly, this compound TPP kills glioblastoma cell lines but not normal fetal human astrocytes (FHAS). jci.orgmedchemexpress.com This tumor-selective action is a significant advantage over non-targeted Hsp90 inhibitors, which affect chaperone activity throughout the cell and can have more widespread effects on normal tissues. jci.orgaacrjournals.org The hyperpolarized state of tumor cell mitochondrial membranes may also contribute to the selective accumulation of the triphenylphosphonium (TPP) cation-conjugated drug in cancer cell mitochondria. researchgate.net

Caspase-Dependent Apoptosis via Cytochrome c Release

Cell Cycle Perturbations

This compound TPP (this compound-triphenylphosphonium) has been shown to induce perturbations in the cell cycle, a critical process for cell growth and proliferation. Unlike traditional Hsp90 inhibitors that often cause cell cycle arrest followed by apoptosis after prolonged exposure, this compound TPP's effects can be more direct and dependent on the cellular context. jci.orgnih.gov

In hepatocellular carcinoma cells (Hep3B), treatment with this compound TPP leads to G2/M phase cell cycle arrest. spandidos-publications.comnih.gov This arrest is associated with a reduction in the interaction between Cyclin-Dependent Kinase 1 (CDK1) and Cyclin B1. spandidos-publications.comnih.gov The CDK1-Cyclin B1 complex is a key regulator of the G2/M transition, and its disruption prevents cells from entering mitosis. spandidos-publications.com Flow cytometry analysis of this compound TPP-treated Hep3B cells revealed a significant increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G1 phase population, confirming the induction of G2/M arrest. spandidos-publications.com

Furthermore, research in glioma cells has demonstrated that this compound suppresses cell cycle progression. nih.gov This effect is part of its broader anti-tumor activity, which also includes the suppression of mitochondrial biogenesis and oxidative phosphorylation (OXPHOS). nih.govresearchgate.net In human microglial cells, the induction of the mitochondrial unfolded protein response (UPRmt) by this compound TPP treatment has been linked to the upregulation of cell cycle markers p16 and p21, which are associated with cellular senescence. biorxiv.org

It is noteworthy that the impact of this compound on the cell cycle can vary. While some studies point to a G2/M arrest, others suggest that at high, mitochondriotoxic concentrations, this compound TPP induces rapid apoptosis without a preceding cell cycle arrest phase. jci.orgnih.gov This indicates a bimodal action where lower concentrations may perturb the cell cycle and induce stress responses, while higher concentrations lead to direct mitochondrial collapse and cell death. jci.org

Table 1: Effect of this compound TPP on Cell Cycle in Different Cancer Cell Lines

Cell Line Cancer Type Effect on Cell Cycle Key Molecular Changes Reference
Hep3B Hepatocellular Carcinoma G2/M Phase Arrest Reduced interaction between CDK1 and Cyclin B1 spandidos-publications.comnih.gov
Glioma Cells Glioma Suppression of cell cycle progression Part of broader anti-tumor mechanism nih.govresearchgate.net
Human Microglia N/A Upregulation of p16 and p21 (senescence markers) Induction of UPRmt biorxiv.org
SKBr3 Breast Adenocarcinoma Reduced metabolic activity (cell cycle arrest implied) Compared to 17-AAG jci.orgnih.gov

Activation of DNA Damage and General Stress Response Pathways

This compound TPP treatment activates several cellular stress response pathways, including the DNA damage response (DDR) and the general stress response, which encompasses the mitochondrial unfolded protein response (UPRmt) and oxidative stress.

DNA Damage Response:

The inhibition of mitochondrial Hsp90 by this compound TPP has been linked to the activation of the DNA damage response. In glioma cells, integrated analyses revealed that this compound's anti-tumor activity involves the activation of the DNA damage and stress response. nih.govresearchgate.net In colon cancer cells, particularly under conditions of oxidative stress, the inhibition of TRAP1 by this compound TPP enhances the induction of DNA damage and cell death. frontiersin.org This is supported by the observation of increased expression of the DNA damage response gene SMC2 and the phosphorylation of histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks. nih.govmdpi.com The combination of this compound TPP and hydrogen peroxide (H₂O₂) in HCT116 colon cancer cells led to a significant increase in γH2AX staining compared to either treatment alone. nih.gov Similarly, in human microglia, UPRmt induction by this compound TPP resulted in an increase in cells positive for γH2AX. biorxiv.org

The DDR is a complex signaling network primarily orchestrated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases, which in turn activate downstream checkpoint kinases like Chk1 and Chk2. clintile.comnih.gov These pathways are crucial for maintaining genomic integrity. mdpi.comnih.gov While direct modulation of ATM/ATR or Chk1/Chk2 by this compound TPP is not extensively detailed, the observed increase in γH2AX suggests an upstream activation of these DDR pathways. biorxiv.orgnih.govmdpi.com

General Stress Response:

A primary consequence of this compound TPP's action is the induction of the mitochondrial unfolded protein response (UPRmt) . nih.gov By inhibiting mitochondrial chaperones like TRAP1, this compound TPP causes an accumulation of unfolded or misfolded proteins within the mitochondria, triggering proteotoxic stress. jci.orgnih.govtandfonline.com This leads to the upregulation of UPRmt-associated transcription factors such as ATF3, ATF4, and ATF5, as well as the downstream target CHOP (CCAAT-enhancer-binding protein homologous protein). nih.govresearchgate.net In HeLa cells, for instance, this compound TPP treatment significantly induced the mRNA levels of ATF3, ATF4, and CHOP. nih.govresearchgate.net

This UPRmt is a component of a broader integrated stress response (ISR) . nih.govnih.gov In glioblastoma cells, this compound TPP was found to activate a PERK-dependent integrated stress response, leading to the activation of the pro-apoptotic protein Noxa. nih.govaacrjournals.org This response also involves an increase in the phosphorylation of eIF2α and a subsequent increase in ATF4 expression. nih.gov

Furthermore, this compound TPP treatment is associated with increased oxidative stress . spandidos-publications.comfrontiersin.org In Hep3B cells, reactive oxygen species (ROS) play a crucial role in this compound TPP-induced cell death. spandidos-publications.comnih.gov The inhibition of TRAP1, a key function of this compound TPP, can disrupt redox homeostasis in cancer cells. frontiersin.org TRAP1 normally protects mitochondria from oxidative stress by suppressing ROS production. frontiersin.orgbmbreports.org Its inhibition by this compound TPP can therefore lead to an increase in cellular ROS levels. spandidos-publications.comfrontiersin.org

Table 2: Activation of Stress Response Pathways by this compound TPP

Stress Response Pathway Key Activated Molecules Cellular Context Consequence Reference
DNA Damage Response γH2AX, SMC2 Colon Cancer, Glioma, Human Microglia Enhanced cell death, Cell cycle arrest nih.govresearchgate.netbiorxiv.orgnih.govmdpi.com
Mitochondrial Unfolded Protein Response (UPRmt) ATF3, ATF4, ATF5, CHOP HeLa, Glioblastoma Induction of stress response genes, priming for apoptosis jci.orgnih.govresearchgate.net
Integrated Stress Response (ISR) p-PERK, p-eIF2α, ATF4, Noxa Glioblastoma Activation of pro-apoptotic signaling nih.govaacrjournals.org
Oxidative Stress Reactive Oxygen Species (ROS) Hepatocellular Carcinoma, Colon Cancer Increased cell death, Disruption of redox homeostasis spandidos-publications.comnih.govfrontiersin.org

Preclinical Efficacy in Cancer Models

In Vitro Anti-Proliferative and Cytotoxic Activity

Broad-Spectrum Activity Across Diverse Cancer Cell Lines

Gamitrinib TPP has exhibited potent anti-proliferative and cytotoxic effects across a wide array of human cancer cell lines. An extensive screening against the National Cancer Institute's 60-cell line panel (NCI-60) revealed that this compound TPP is active against all tested tumor types. nih.govaacrjournals.org The compound showed particularly high activity against cell lines representing breast cancer, colon cancer, and melanoma. nih.govaacrjournals.orgnih.gov

The broad-spectrum efficacy includes:

Glioblastoma: this compound has been shown to inhibit cell proliferation and induce apoptosis and cell death in a comprehensive panel of 17 primary glioma cell lines. frontiersin.orgnih.govresearchgate.netresearchgate.net Within a 16-hour exposure, concentrations of 15-20 μM were sufficient to kill both patient-derived and cultured glioblastoma cells. medchemexpress.comclinisciences.commedchemexpress.com

Prostate Cancer: The compound effectively kills metastatic and hormone-refractory prostate cancer cells. aacrjournals.org In PC3 prostate cancer cells, treatment with this compound TPP led to increased caspase activity and a loss of plasma membrane integrity, indicative of apoptosis. researchgate.net

Breast Cancer: this compound TPP has demonstrated the ability to increase cell death in breast cancer cell lines, such as MCF7. frontiersin.orgnih.gov It was also shown to be highly active against various breast adenocarcinoma cell lines in the NCI-60 screen. nih.govaacrjournals.orgnih.gov

Lung Cancer: In the H460 non-small cell lung cancer (NSCLC) cell line, this compound TPP demonstrated cytotoxic effects associated with mitochondrial membrane depolarization. nih.gov Further studies in glutamine-dependent NSCLC cells found that this compound TPP induced cell death by creating an energy shortage. iiarjournals.org

Hematologic Malignancies: The lead compound, this compound-TPP, has shown significant anti-cancer activity against various hematologic malignancies, including acute myeloid leukemia (AML). frontiersin.orgnih.gov

Efficacy in Drug-Resistant Cancer Cell Models

A significant challenge in cancer therapy is acquired or intrinsic drug resistance. This compound TPP has shown notable efficacy in overcoming resistance in several preclinical models.

Temozolomide-Resistant Glioma: this compound effectively inhibits cell proliferation and induces cell death in temozolomide (B1682018) (TMZ)-resistant glioma cell lines. frontiersin.orgnih.govresearchgate.net Research indicates that by inhibiting TRAP1, a mitochondrial HSP90 homolog, this compound TPP can sensitize glioblastoma multiforme (GBM) cells to TMZ treatment. frontiersin.orgspandidos-publications.com This suggests a synergistic effect, where suppressing TRAP1 function abrogates chemotherapy resistance. spandidos-publications.com

Multi-Drug Resistant Prostate Cancer: Studies have shown that Gamitrinibs can efficiently kill multi-drug resistant prostate cancer cells, particularly those characterized by the overexpression of the P-glycoprotein (P-gp) transporter, a key driver of resistance. aacrjournals.org

Other Resistant Models: The inhibitory action of this compound TPP on TRAP1 has also been found to restore drug sensitivity in cell lines resistant to other chemotherapeutics, such as paclitaxel (B517696) and anthracyclines. nih.gov Furthermore, it has been investigated as a mechanism-based approach to overcome gefitinib (B1684475) resistance in non-small cell lung cancer (NSCLC). ersnet.org

Induction of BRAF-Driven Apoptosis in Colorectal Cancer Cells

In colorectal cancers (CRCs) driven by mutations in the BRAF gene, which are often poorly responsive to standard therapies, this compound TPP has a distinct mechanism of action. Research has established that the mitochondrial chaperone TRAP1 is a downstream effector of the BRAF cytoprotective pathway. oncotarget.com By targeting TRAP1, this compound induces apoptosis and inhibits colony formation specifically in these BRAF-driven CRC cells. nih.govoncotarget.comresearchgate.net This targeted inhibition disrupts redox homeostasis and can lead to cell death, representing a novel therapeutic strategy for this challenging cancer subtype. nih.govnih.gov

In Vivo Anti-Tumor Efficacy in Preclinical Animal Models

Inhibition of Tumor Growth and Metastasis in Murine Xenograft Models

The in vitro activity of this compound TPP translates to significant anti-tumor efficacy in various in vivo animal models.

Tumor Growth Inhibition: Systemic administration of this compound TPP has been shown to inhibit the growth of established xenograft tumors. In mice with subcutaneous PC3 prostate cancer xenografts, this compound TPP completely inhibited tumor growth. nih.govaacrjournals.org Similarly, it inhibited the growth of lung cancer and human glioma xenografts in mice. google.comglpbio.comnih.gov

Metastasis Inhibition: this compound TPP has also demonstrated efficacy against metastatic disease. In an orthotopic model of bone metastatic prostate cancer, where PC3 cells were injected into the tibiae of mice, systemic treatment with this compound TPP significantly reduced the bone loss associated with tumor growth. nih.govaacrjournals.org

Enhanced Survival in Orthotopic and Patient-Derived Xenograft (PDX) Models

Beyond inhibiting tumor growth, treatment with this compound TPP has been shown to improve survival in more clinically relevant animal models.

Orthotopic and PDX Models: In multiple studies involving both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) of glioma, this compound significantly delayed tumor growth and improved the survival of mice. frontiersin.orgnih.govresearchgate.net This effect was observed whether the tumors were implanted subcutaneously or intracranially, the latter representing a more challenging orthotopic model. nih.govresearchgate.netresearchgate.net

Combination Therapies: The survival benefit is particularly pronounced when this compound TPP is used in combination regimens. In PDX models of glioblastoma and BRAF inhibitor-resistant melanoma, combining this compound TPP with BH3-mimetics (inhibitors of Bcl-2 family proteins) safely and significantly extended host survival by synergistically inducing massive apoptosis. frontiersin.orgaacrjournals.orgnih.gov Similarly, combining systemic this compound TPP with intracranial delivery of the pro-apoptotic agent TRAIL suppressed the growth of established orthotopic glioblastomas. medchemexpress.commedchemexpress.com

Combinatorial Therapeutic Strategies

The exploration of this compound TPP in combination with other anticancer agents has revealed synergistic interactions, offering promising avenues for enhancing therapeutic efficacy in various cancer models. These strategies aim to overcome resistance mechanisms and target multiple oncogenic pathways simultaneously.

The combination of this compound-TPP with BH3 mimetics, which are small molecules that inhibit anti-apoptotic Bcl-2 family proteins, has demonstrated significant synergistic effects in therapy-resistant tumors. nih.govaacrjournals.org In preclinical models of glioblastoma and melanoma, this combination has been shown to potently blunt cellular proliferation by inducing massive intrinsic apoptosis. nih.govaacrjournals.org

Research has shown that this synergistic interaction is effective across a wide range of human glioma and other solid cancer cells. nih.govaacrjournals.org The combination of this compound-TPP with both broad-acting BH3 mimetics, such as ABT-263 and Obatoclax, and selective BH3 mimetics has been tested in various cancer cell lines, including those for glioblastoma (U87MG, U87-EGFRvIII, LN229, T98G, GS9-6, NCH644), melanoma (A375), and triple-negative breast cancer (MDA-MB-468). nih.govaacrjournals.org The combination treatment resulted in a synergistic antiproliferative effect in these cell lines. nih.govaacrjournals.org

Mechanistically, this compound-TPP activates a PERK-dependent integrated stress response, leading to the activation of the pro-apoptotic BH3 protein Noxa. nih.govaacrjournals.org This, in turn, targets Usp9X and Mcl-1. nih.govaacrjournals.org The simultaneous inhibition of the mitochondrial Hsp90 chaperone network by this compound-TPP and the targeting of anti-apoptotic Bcl-2 proteins by BH3 mimetics create a synthetically lethal condition for cancer cells. nih.govaacrjournals.org In vivo studies using patient-derived orthotopic xenografts (PDX) of human glioblastoma and BRAF inhibitor-resistant melanoma models have shown that this drug combination significantly extends host survival. nih.govaacrjournals.org

Table 1: Synergistic Effects of this compound-TPP and BH3 Mimetics

Cancer Model Cell Lines BH3 Mimetics Used Observed Effect
Glioblastoma U87MG, U87-EGFRvIII, LN229, T98G, GS9-6, NCH644 ABT263, GX15-070 (Obatoclax), ABT199, WEHI-539, A1210477 Synergistic antiproliferative effect, massive activation of intrinsic apoptosis. nih.govaacrjournals.org
Melanoma A375, MeWo, BRAFi-resistant models ABT263, GX15-070 (Obatoclax) Synergistic antiproliferative effect, enhanced induction of apoptosis. nih.govaacrjournals.org
Triple-Negative Breast Cancer MDA-MB-468 ABT263, GX15-070 (Obatoclax) Synergistic antiproliferative effect. nih.govaacrjournals.org

The combination of this compound-TPP with Liver X Receptor (LXR) agonists has shown synergistic effects in reducing tumor growth in solid tumors like glioblastoma and melanoma. nih.govresearchgate.net LXR agonists, such as LXR623 and GW3965, have been tested in combination with this compound-TPP. nih.gov

In various glioblastoma models, including stem-like and patient-derived xenograft cells, the combination of this compound and the clinically validated LXR agonist LXR623 resulted in a synergistic reduction of tumor growth. nih.gov This effect was also observed in other solid malignancies like melanoma (A375) and colon carcinoma (HCT116) cells. nih.govresearchgate.net The combination treatment leads to enhanced cell death. nih.gov Mechanistically, the activation of LXR by an agonist, coupled with the inhibition of the mitochondrial chaperone TRAP1 by this compound, induces synergistic cell death. nih.gov This effect can be rescued by exogenous cholesterol, highlighting the role of cholesterol metabolism in this process. nih.gov

The combination of this compound with histone deacetylase (HDAC) inhibitors, such as Romidepsin and Panobinostat, has been shown to synergistically reduce tumor growth in glioblastoma models. nih.govmdpi.comfrontiersin.orgnih.govresearchgate.net This combination has demonstrated efficacy in both established and patient-derived xenograft (PDX) glioblastoma cells. nih.govresearchgate.net

The synergistic effect is characterized by a significant reduction in cellular viability and enhanced cell death featuring apoptosis and caspase activation. mdpi.comnih.govresearchgate.net The combination treatment modulates the levels of pro- and anti-apoptotic Bcl-2 family members. nih.govresearchgate.net In vivo studies with PDX models of glioblastoma have shown that while single-agent treatments led to mild to moderate tumor growth reduction, the combination of this compound and Panobinostat suppressed tumor growth much more significantly without causing toxicity. nih.govresearchgate.net

Table 2: Combination of this compound-TPP and HDAC Inhibitors in Glioblastoma

Glioblastoma Model HDAC Inhibitors Used Observed Effect
Established Cell Lines (U87, LN229, U251) Panobinostat, Romidepsin Synergistic reduction in cellular viability, enhanced cell death. mdpi.comnih.govresearchgate.net
Patient-Derived Xenograft (PDX) Cells (GBM12, GBM43) Panobinostat, Romidepsin Synergistic growth reduction, enhanced apoptosis. mdpi.comnih.govresearchgate.net
In vivo PDX models Panobinostat Significantly stronger tumor growth suppression compared to single agents. nih.govresearchgate.net

This compound has been shown to potentiate the effects of conventional chemotherapeutic agents. For instance, in glioblastoma, this compound can sensitize glioblastoma cells to temozolomide (TMZ) treatment by suppressing TRAP1. frontiersin.orgnih.gov This leads to inhibition of cell proliferation and induction of apoptosis and cell death in various glioma cell lines, including those resistant to TMZ. frontiersin.orgnih.govresearchgate.net

Anticancer drugs like 5-fluorouracil (B62378) (5-FU) can induce protective autophagy. nih.gov While direct studies combining this compound and 5-FU are not detailed in the provided context, the general principle of combining agents that induce apoptosis (like this compound) with those that might trigger survival pathways could be a strategic approach.

Similarly, the combination of cytarabine (B982) (Ara-C) with agents that upregulate pro-apoptotic proteins has been shown to be effective in acute myeloid leukemia (AML). oncotarget.com Although a direct combination with this compound is not specified, the principle of enhancing chemotherapy-induced apoptosis is a key strategy.

A high-throughput drug combination screen revealed that this compound potently and selectively synergizes with small molecule inhibitors of the PI3K/Akt/mTOR pathway. dtic.mildtic.mil This synergistic anticancer activity has been demonstrated in preclinical models. dtic.mil

The combination of this compound with PI3K inhibitors like LY294002 has been shown to block the growth of glioblastoma cells. google.commdpi.com The rationale for this synergy lies in this compound's ability to abolish the adaptive mitochondrial reprogramming that confers resistance to PI3K therapy. dtic.mil Treatment with PI3K inhibitors can induce a metabolic reprogramming in tumors, and this compound reverses this adaptive response, leading to synergistic anticancer activity by inducing mitochondrial apoptosis. researchgate.net This combination has been shown to extend animal survival in a glioblastoma model. researchgate.net

Table 3: Synergy of this compound-TPP with PI3K Pathway Inhibitors

Cancer Model PI3K Pathway Inhibitors Used Observed Effect
Glioblastoma LY294002, NVP-BEZ235, GDC-0941, AZD6482 Synergistic anticancer activity, induction of mitochondrial apoptosis, extended animal survival. researchgate.netgoogle.com
Prostate Cancer PI3K/Akt/mTOR inhibitors Potent and selective synergistic anticancer activity. dtic.mildtic.mil

The combination of this compound-TPP with the BET-inhibitor OTX015 (a structural analog of JQ1) results in a synergistic antiproliferative effect across a wide spectrum of human glioma cells. glpbio.comresearchgate.netnih.gov This includes established glioblastoma cell lines (U87MG, T98G, LN229), stem cell-like glioma cultures (NCH644), and patient-derived xenograft cultures (GBM14, GBM39). researchgate.netnih.gov

In vivo studies using a human glioma xenograft model in mice demonstrated that while monotherapy with either this compound-TPP or OTX015 only partially inhibited tumor growth, the combination treatment significantly inhibited tumor growth and even caused tumor regression. glpbio.comnih.gov Mechanistically, the combination of this compound-TPP and OTX015 leads to a modulation of Bcl-2 family proteins, with suppressed levels of Mcl-1 and Bcl-2. nih.gov

Future Research Directions and Therapeutic Potential

Elucidation of Adaptive Resistance Mechanisms to Gamitrinib TPP

Despite the promising preclinical activity of this compound TPP, the potential for cancer cells to develop resistance remains a significant hurdle. mdpi.com Understanding the molecular mechanisms that drive adaptive resistance is paramount for developing strategies to overcome it and prolong therapeutic benefit.

One potential mechanism of resistance involves the upregulation of cytoprotective chaperones. nih.gov Inhibition of Hsp90 can trigger a heat shock response, leading to increased levels of other chaperones like Hsp70 and Hsp27, which can compensate for the loss of Hsp90 function and promote cell survival. nih.gov Furthermore, resistance to Hsp90 inhibitors has been associated with elevated levels of heat shock factor 1 (HSF1), a key regulator of the heat shock response. mdpi.com

Another avenue of resistance could be through the upregulation of drug efflux pumps. For instance, prostate cancer cells resistant to the non-targeted Hsp90 inhibitor 17-AAG showed increased expression of the P-glycoprotein (P-gp) transporter. aacrjournals.org While this compound's mitochondrial targeting is designed to bypass some of these cytosolic resistance mechanisms, it is crucial to investigate whether similar or novel efflux mechanisms could arise at the mitochondrial level.

Moreover, metabolic reprogramming is a hallmark of cancer, and cells may adapt their metabolic pathways to survive treatment with this compound TPP. dtic.mil Research has shown that inhibition of the mitochondrial chaperone TRAP1, a target of this compound, can lead to complex metabolic adaptations. dtic.mil For example, some colon cancers can resist this compound-TPP treatment by inducing variable ER stress responses and ROS accumulation. frontiersin.org In some cases, this resistance is mediated by the upregulation of NRF2 target genes, which help to manage oxidative stress. researchgate.net

Future research should focus on:

Transcriptomic and Proteomic Analysis: Comprehensive analysis of this compound TPP-resistant cancer cell lines to identify upregulated genes and proteins involved in survival pathways.

Functional Genomics: Utilizing CRISPR-Cas9 screens to pinpoint genes that, when knocked out, re-sensitize resistant cells to this compound TPP.

Metabolomic Profiling: Investigating the metabolic shifts that occur in cancer cells upon prolonged exposure to this compound TPP to identify metabolic vulnerabilities that can be co-targeted.

Combination Therapies: Exploring the synergistic effects of combining this compound TPP with inhibitors of identified resistance pathways, such as HSF1 inhibitors or drugs that target specific metabolic enzymes. frontiersin.orgresearchgate.net

Identification and Validation of Biomarkers for Therapeutic Response

To maximize the clinical benefit of this compound TPP and select patients most likely to respond, the identification and validation of predictive biomarkers are essential. These biomarkers could be at the genetic, protein, or metabolic level and would aid in personalizing treatment strategies.

Given that this compound TPP targets mitochondrial Hsp90, the expression levels of its primary targets, Hsp90 and TRAP1, within the mitochondria of tumor cells could be a direct biomarker. dtic.mil Tumors with high levels of mitochondrial Hsp90 may be more dependent on its function for survival and thus more sensitive to inhibition. dtic.mil

The metabolic state of the tumor may also predict response. For instance, cancers that are highly dependent on oxidative phosphorylation (OXPHOS) for energy production might be more vulnerable to this compound TPP's disruption of mitochondrial function. google.com Therefore, markers of mitochondrial biogenesis and OXPHOS activity could serve as predictive biomarkers. oncotarget.comnih.govoncotarget.com Studies have identified mitochondrial gene signatures that can predict treatment failure and tumor recurrence in breast cancer. oncotarget.com

Furthermore, the mitochondrial unfolded protein response (UPRmt) is activated by this compound TPP. nih.govresearchgate.net The components of this pathway, such as ATF4, ATF5, and CHOP, could be potential pharmacodynamic biomarkers to confirm target engagement and might also predict sensitivity. nih.govresearchgate.net The induction of PINK1/Parkin-dependent mitophagy by this compound TPP also presents a set of potential biomarkers, including the phosphorylation of ubiquitin at Ser65. nih.govresearchgate.net

Key areas for future biomarker research include:

Retrospective and Prospective Clinical Studies: Analyzing tumor samples from patients treated with this compound TPP to correlate molecular profiles with clinical outcomes.

Development of Companion Diagnostics: Creating assays to measure the expression of mitochondrial Hsp90, TRAP1, and other predictive biomarkers in patient tumors. nih.gov

Liquid Biopsies: Investigating the potential of circulating tumor DNA (ctDNA) or proteins to monitor treatment response and detect the emergence of resistance.

Systems Biology Approaches: Integrating multi-omics data (genomics, proteomics, metabolomics) to build comprehensive models that can predict therapeutic response with higher accuracy. researchgate.net

Exploration of this compound TPP in Additional Disease Contexts

While the primary focus of this compound TPP development has been cancer, its unique mechanism of action suggests potential therapeutic applications in other diseases characterized by mitochondrial dysfunction. targetmol.commdpi.com

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are often associated with mitochondrial protein misfolding and dysfunction. targetmol.com Research has shown that this compound-TPP can induce PINK1/Parkin-dependent mitophagy, a key quality control mechanism for clearing damaged mitochondria that is often impaired in Parkinson's disease. nih.gov By promoting the removal of dysfunctional mitochondria, this compound TPP could potentially have a neuroprotective effect. However, it is important to note that TRAP1 overexpression has also been shown to be protective for motor neurons under oxidative stress. frontiersin.org

Viral infections are another area of potential exploration. targetmol.com Some viruses manipulate host cell mitochondria to support their replication. By targeting mitochondrial Hsp90, this compound TPP could disrupt these viral strategies and inhibit viral propagation.

Future research in this area should involve:

Preclinical Models: Testing the efficacy of this compound TPP in animal models of neurodegenerative diseases and viral infections.

Mechanistic Studies: Elucidating the precise effects of this compound TPP on mitochondrial function in different cell types and disease states.

Dose-Response Studies: Determining the appropriate therapeutic window for non-cancer indications, which may differ from that established for oncology.

Advancements in Drug Delivery and Formulation Technologies

The delivery of this compound TPP to its mitochondrial target is facilitated by the lipophilic triphenylphosphonium (TPP) cation, which leverages the mitochondrial membrane potential. frontiersin.orgnih.gov However, advancements in drug delivery and formulation technologies could further enhance its therapeutic index by improving its solubility, stability, and tumor-specific accumulation.

Nanoparticle-based drug delivery systems offer a promising approach. researchgate.netmdpi.com Encapsulating this compound TPP within nanoparticles, such as liposomes or polymeric nanoparticles, could:

Improve Bioavailability: Enhance the solubility and stability of the drug in circulation. nih.gov

Enhance Tumor Targeting: Nanoparticles can be functionalized with ligands that bind to receptors overexpressed on cancer cells, leading to more specific tumor accumulation. frontiersin.org

Controlled Release: Formulations can be designed for sustained or triggered release of the drug within the tumor microenvironment. researchgate.net

For example, a nanocarrier composed of poly(lactic-co-glycolic acid) (PLGA) and TPP has been shown to effectively deliver its payload to mitochondria. frontiersin.org Similarly, gold nanoparticles and carbon dots have been explored for mitochondrial-targeted delivery. researchgate.netmdpi.com

Future research in drug delivery should focus on:

Development of Novel Nanocarriers: Designing and synthesizing new nanoparticle formulations specifically for this compound TPP. frontiersin.org

Surface Functionalization: Exploring different targeting ligands to improve tumor specificity for various cancer types.

In Vivo Evaluation: Testing the pharmacokinetics, biodistribution, and efficacy of new formulations in animal models.

Development of Next-Generation Mitochondrial-Targeted Hsp90 Inhibitors

The development of this compound TPP has provided a strong foundation for the creation of next-generation mitochondrial-targeted Hsp90 inhibitors with improved properties. nih.gov These new agents could offer enhanced potency, greater selectivity for specific Hsp90 isoforms, or novel mechanisms of action.

One direction is to develop inhibitors that target the C-terminal domain (CTD) of Hsp90, as opposed to the N-terminal domain (NTD) targeted by geldanamycin-based inhibitors like this compound. nih.gov CTD inhibitors may not induce the heat shock response to the same extent as NTD inhibitors, potentially mitigating a key resistance mechanism. nih.gov

Another approach is to design inhibitors with greater selectivity for TRAP1 over cytosolic Hsp90 isoforms. frontiersin.org This could lead to a more focused mitochondrial effect and potentially a better safety profile. The development of SMTIN-P01 and DN401 are steps in this direction. frontiersin.org

Furthermore, the development of hybrid molecules that combine an Hsp90 inhibitory moiety with another therapeutic agent could lead to synergistic effects. For example, linking an Hsp90 inhibitor to a molecule that targets a specific client protein could enhance the degradation of that oncoprotein. mdpi.com

Future efforts in developing next-generation inhibitors should include:

Structure-Based Drug Design: Utilizing the crystal structures of mitochondrial Hsp90 isoforms to design more potent and selective inhibitors. nih.gov

High-Throughput Screening: Screening large compound libraries to identify novel chemical scaffolds with mitochondrial Hsp90 inhibitory activity.

Preclinical Evaluation: Rigorously testing new compounds in a battery of in vitro and in vivo models to assess their efficacy and safety.

Conclusion

Summary of Gamitrinib TPP's Unique Research Contributions

This compound TPP (this compound-triphenylphosphonium) represents a significant advancement in the field of oncology, primarily due to its novel mechanism of action that specifically targets the mitochondria of cancer cells. This compound is a first-in-class mitochondrial-targeted inhibitor of the Heat Shock Protein 90 (Hsp90) family of molecular chaperones. tandfonline.comcancer.gov Its unique design, which links the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) to the mitochondrial-targeting moiety triphenylphosphonium (TPP), allows for its selective accumulation within the mitochondrial matrix. tandfonline.commedchemexpress.com Research has shown a remarkable 106-fold enrichment of this compound in mitochondria compared to the cytosol. tandfonline.comnih.gov

This targeted delivery is a key differentiator from previous Hsp90 inhibitors, which were not designed to penetrate mitochondria and therefore could not access the mitochondrial pool of Hsp90 chaperones, including TNF receptor-associated protein-1 (TRAP1). tandfonline.comaacrjournals.org TRAP1 is selectively enriched in the mitochondria of tumor cells compared to normal tissues. tandfonline.comnih.gov By inhibiting mitochondrial Hsp90 and TRAP1, this compound TPP disrupts the protein folding environment essential for buffering the proteotoxic stress associated with rapid tumor growth. tandfonline.comnih.govdtic.mil

This disruption of mitochondrial proteostasis triggers a cascade of events, including the mitochondrial unfolded protein response (mitoUPR), acute mitochondrial dysfunction, and loss of the mitochondrial inner membrane potential. cancer.govnih.govmedchemexpress.com Ultimately, this leads to the release of cytochrome c into the cytosol and the activation of the caspase cascade, culminating in apoptosis, or programmed cell death, in cancer cells. aacrjournals.orgmedchemexpress.comfrontiersin.org Notably, this compound TPP's action is largely independent of mitochondrial membrane depolarization in some contexts and it does not affect the stability of Hsp90 client proteins in the cytosol. aacrjournals.orgnih.gov

A significant research finding is that this compound TPP can induce PINK1/Parkin-dependent mitophagy, a cellular quality control process that removes damaged mitochondria. cancer.govnih.govresearchgate.net Treatment with this compound TPP leads to the accumulation of the kinase PINK1 and the E3 ubiquitin ligase Parkin, which work together to tag dysfunctional mitochondria for degradation. cancer.govnih.govresearchgate.net This process is initiated by the accumulation of misfolded proteins within the mitochondria following Hsp90 inhibition. nih.govresearchgate.net

Implications for Novel Targeted Cancer Therapy Development

The unique, mitochondria-focused mechanism of this compound TPP holds profound implications for the development of new targeted cancer therapies. By specifically targeting a vulnerability of cancer cells—their reliance on mitochondrial chaperones—this compound TPP offers a potentially broader therapeutic window and a more favorable safety profile compared to non-targeted Hsp90 inhibitors. tandfonline.comnih.gov Because Hsp90s are selectively present in the mitochondria of tumor cells and not in normal tissues, this compound TPP has been shown to kill glioblastoma cells without harming normal human astrocytes. medchemexpress.com

This targeted approach circumvents some of the limitations of conventional chemotherapy and earlier Hsp90 inhibitors, which often cause toxicity due to their effects on healthy cells. nih.govaacrjournals.org The ability of this compound TPP to induce potent anticancer activity as a single agent and in combination with other therapies in preclinical models highlights its potential as a versatile therapeutic agent. dtic.milfrontiersin.orgjci.orgresearchgate.net For instance, it has shown synergistic effects when combined with TRAIL in glioblastoma models and with PI3K/Akt/mTOR inhibitors. dtic.milmedchemexpress.com

Furthermore, the discovery that this compound TPP can modulate glutamine metabolism in non-small cell lung cancer opens up new avenues for targeting metabolic pathways that are crucial for cancer cell survival. researchgate.net The successful preclinical evaluation of this compound TPP, which has led to a Phase I clinical trial in advanced cancer, underscores the viability of targeting mitochondrial proteostasis as a therapeutic strategy. frontiersin.org

Q & A

Q. What experimental models are validated for assessing Gamitrinib TPP's anticancer activity in glioblastoma?

Methodological Answer: this compound TPP is studied using glioblastoma cell lines (LN229, U251, U87) for in vitro assays and xenograft mouse models for in vivo validation . Key in vitro protocols involve:

  • Cell viability : CCK8 assay after 16-hour treatment (15–20 µM).
  • Apoptosis : Annexin V staining with flow cytometry.
  • Mitochondrial dysfunction : Cytochrome c release via Western blot . In vivo, 5 mg/kg this compound TPP is administered intraperitoneally for 3 weeks, with tumor volume measured via calipers and apoptosis confirmed via caspase-3 immunohistochemistry .

Q. How does this compound TPP selectively target cancer cell mitochondria?

Methodological Answer: this compound TPP’s triphenylphosphonium (TPP) moiety enables mitochondrial accumulation, where it inhibits HSP90 isoforms (e.g., TRAP1) critical for tumor cell survival. Normal cells are spared due to absent mitochondrial HSP90 in non-neoplastic tissues . Validation involves:

  • Subcellular fractionation : Isolate mitochondrial proteins for HSP90 inhibition analysis.
  • Fluorescence microscopy : Track TPP-conjugated probes in live cells .

Q. What are the solubility and stability requirements for this compound TPP in experimental settings?

Methodological Answer: this compound TPP is DMSO-soluble (10 mM stock). For in vivo use, dissolve in DMSO:Corn oil (10:90) for intraperitoneal delivery . Stability protocols:

  • Storage : ≤6 months at -80°C (powder), ≤1 month at -20°C (solution).
  • Avoid freeze-thaw cycles : Aliquot stock solutions to prevent degradation .

Advanced Research Questions

Q. How do molecular docking simulations explain this compound TPP’s selective binding to TRAP1 versus Hsp90?

Methodological Answer: Docking studies reveal this compound TPP forms hydrogen bonds with TRAP1 residues (Gln215, Asn134) but lacks π-π interactions with Hsp90, reducing affinity for the latter . To replicate:

  • Software : Use AutoDock Vina for ligand-receptor modeling.
  • Parameters : Compare binding energies (ΔG) and interaction maps for TRAP1 vs. Hsp90 .

Q. What experimental strategies resolve discrepancies in this compound TPP’s efficacy across cancer cell lines?

Methodological Answer: Variability arises from differential mitochondrial membrane potential or TRAP1 expression. Mitigation strategies include:

  • Pre-screening : Measure baseline TRAP1 levels via qRT-PCR/Western blot.
  • Combinatorial assays : Pair this compound TPP with OXPHOS inhibitors (e.g., oligomycin) to enhance potency .

Q. How to optimize combination therapy protocols involving this compound TPP?

Methodological Answer: Synergy with OTX015 (BET inhibitor) in glioblastoma requires staggered dosing:

  • Sequence : Pre-treat with this compound TPP (15 µM, 16 hours) to induce mitochondrial stress, followed by OTX015 (48 hours) .
  • Validation Metrics : Tumor regression via bioluminescence imaging and RNA-seq for apoptotic pathway activation .

Key Methodological Considerations

  • Mitochondrial isolation : Use differential centrifugation to validate subcellular targeting .
  • Dose optimization : Perform MTT assays across 5–50 µM to identify cell line-specific IC50 .
  • Statistical rigor : Apply mixed-effects models for in vivo studies to account for inter-animal variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.